molecular formula C14H19BrFNO B1399581 N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine CAS No. 1283004-33-0

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

Cat. No.: B1399581
CAS No.: 1283004-33-0
M. Wt: 316.21 g/mol
InChI Key: CBXQJIDDEVZJRZ-UHFFFAOYSA-N
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Description

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is an organic compound with the molecular formula C14H19BrFNO This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxyethyl group, which is attached to a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Medicine: Research into its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopropanamine
  • N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine
  • N-(2-(4-bromo-2-fluorophenoxy)ethyl)cycloheptanamine

Uniqueness

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is unique due to its specific combination of bromo and fluoro substituents on the phenoxyethyl group and the cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO/c15-11-6-7-14(13(16)10-11)18-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXQJIDDEVZJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
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N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
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N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
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N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
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N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
Reactant of Route 6
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N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

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